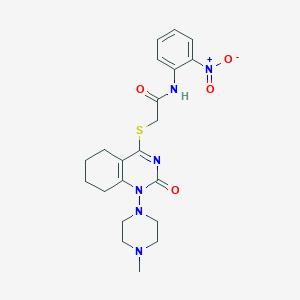

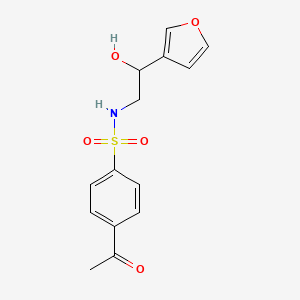

![molecular formula C15H16N4O2S2 B2831212 5-(异丙硫基)-1,3-二甲基-7-(噻吩-2-基)嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 847191-42-8](/img/structure/B2831212.png)

5-(异丙硫基)-1,3-二甲基-7-(噻吩-2-基)嘧啶并[4,5-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidines are a class of organic compounds with a two-ring structure, composed of a six-membered ring fused to a five-membered ring, with nitrogen atoms at positions 1 and 3 in the ring . They are important constituents of many biological molecules, including nucleic acids, vitamins, and coenzymes . Thiophene is a five-membered ring compound with one sulfur atom. Compounds with both pyrimidine and thiophene structures often exhibit interesting biological activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of amidine or guanidine derivatives with a variety of 1, 3-dielectrophilic three-carbon units such as α, β-unsaturated carbonyl compounds . For example, thiophene-substituted chalcones can be cyclized with guanidine in the presence of potassium hydroxide to get 4-substituted-6-thiophenopyrimidines .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be confirmed by elemental analysis and spectral studies . The presence of characteristic peaks in the infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can provide information about the functional groups and the overall structure of the molecule .Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution reactions . For example, nucleophilic substitution reactions on certain pyrimidine derivatives were carried out with aniline to obtain new compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, including its melting point, solubility, and reactivity, can be determined through experimental methods. These properties are influenced by the compound’s molecular structure .科学研究应用

化学合成和衍生物形成

- 一项研究探讨了 2-氨基-4,5-二甲基噻吩-3-甲酰胺与异氰酸酯(和异硫氰酸酯)反应,用于合成噻吩并[2,3-d]嘧啶,揭示了通过微波辐射和溶剂相互作用创建复杂嘧啶化合物衍生物的潜在途径 (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009)。

- 嘧啶的异恶唑和噻唑衍生物的简便合成展示了嘧啶骨架在构建新环系统中的适应性,可能适用于合成指定的化合物 (Abdel-fattah 等,1998)。

新型化合物合成和应用

- 合成了新型嘧啶-邻苯二甲酰亚胺衍生物用于 pH 传感应用,展示了嘧啶衍生物在传感器技术中的实用性,可能扩展到环境或生物分析物的分析或检测 (Yan 等,2017)。

抗癌和抗惊厥活性

- 合成了功能化的嘧啶酮并筛选了抗惊厥活性,表明嘧啶衍生物在治疗神经系统疾病中的潜在治疗应用 (Sharma, Gawande, Mohan, & Goel, 2016)。

- 另一项关于合成具有抗癌活性的 5-取代 2-甲基苯并咪唑的研究强调了嘧啶及其衍生物在开发新型抗癌剂中的更广泛适用性 (El-Naem, El‐Nzhawy, El-Diwani, & Abdel Hamid, 2003)。

除草剂活性

- N-(4,6-二甲基嘧啶-2-基)-N'-[3-(4-三氟甲基苯基)-5-甲基-异恶唑-4-基]酰硫脲合成表现出除草剂活性,提供了嘧啶衍生物在农业应用方面的见解 (Fu-b, 2014)。

作用机制

未来方向

属性

IUPAC Name |

1,3-dimethyl-5-propan-2-ylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S2/c1-8(2)23-13-10-12(18(3)15(21)19(4)14(10)20)16-11(17-13)9-6-5-7-22-9/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFAUJDVPKYWPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(isopropylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

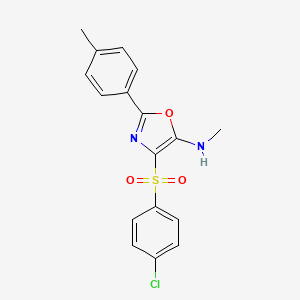

![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2831138.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2831140.png)

![1-(4-chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentanecarboxamide](/img/structure/B2831142.png)

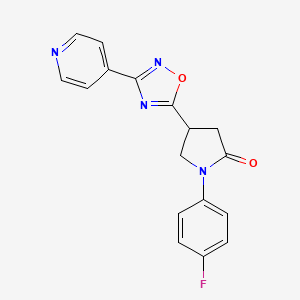

![N-(4-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2831144.png)

![N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2831146.png)

![4-cyano-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2831150.png)

![4-tert-butyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2831152.png)